molecular formula C17H18O4 B2724025 3,3-Bis(4-methoxyphenyl)propanoic acid CAS No. 35582-69-5

3,3-Bis(4-methoxyphenyl)propanoic acid

Cat. No. B2724025
CAS RN: 35582-69-5
M. Wt: 286.327
InChI Key: RJLOUFFNSVTQSQ-UHFFFAOYSA-N
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Description

“3,3-Bis(4-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C17H18O4 . It is also known by other names such as “p-Methoxyhydrocinnamic acid”, “Benzenepropanoic acid, 4-methoxy-”, “3-(p-Methoxyphenyl)propionic acid”, “NSC 51509”, “Hydrocinnamic acid, p-methoxy-”, and "4-Methoxybenzenepropanoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 286.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .

Scientific Research Applications

Corrosion Inhibition

One study discusses the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for the corrosion control of mild steel in hydrochloric acid media, demonstrating high efficiency as a corrosion inhibitor. This suggests that structurally related compounds, such as 3,3-Bis(4-methoxyphenyl)propanoic acid, could potentially serve similar roles in corrosion prevention applications (Bentiss et al., 2009).

Dye-Sensitized Solar Cells

Another study focused on novel unsymmetrical organic sensitizers for dye-sensitized solar cells, incorporating electron-donating and anchoring groups. These sensitizers showed high incident photon-to-current conversion efficiency, indicating the potential of methoxyphenyl-based compounds in solar cell technologies (Hagberg et al., 2008).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Compounds with methoxycarbonyl and dimethyl groups attached to a phenyl ring have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. This research underscores the potential of phenylpropanoic acid derivatives in medicinal chemistry for developing therapeutic agents (Subudhi & Sahoo, 2011).

Nonlinear Optical Properties

A study on the nonlinear optical properties of a compound similar in structure to this compound demonstrates its potential in optical applications due to small energy gaps between frontier molecular orbitals (Tamer et al., 2015).

Environmental Metabolism and Xeno-Estrogenic Activity

Research on the environmental metabolism of bisphenol A and its biological metabolites, including a compound structurally related to this compound, reveals insights into the environmental fate and xeno-estrogenic activities of phenolic compounds. This indicates potential environmental and health implications of the widespread use of phenolic compounds (Suzuki et al., 2004).

properties

IUPAC Name

3,3-bis(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLOUFFNSVTQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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